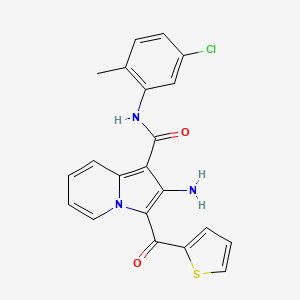

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of blood coagulation factor Xa. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is C21H16ClN3O2S, and it has a molecular weight of approximately 405.88 g/mol. Its structure incorporates both thiophene and indolizine moieties, which are known to enhance biological activity in various pharmacological contexts.

Anticoagulant Properties

Research indicates that this compound acts as an inhibitor of factor Xa, a key enzyme in the coagulation cascade. The inhibition of factor Xa can prevent thrombus formation, making this compound potentially useful in treating thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis .

The mechanism by which this compound exerts its anticoagulant effects involves direct binding to factor Xa, thereby inhibiting its enzymatic activity. This interaction prevents the conversion of prothrombin to thrombin, ultimately reducing fibrin formation and clot development .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 5-chlorothiophene-2-carbonyl chloride with various amines under controlled conditions to yield the desired indolizine derivative. This synthetic route is advantageous due to its improved yield and reduced waste compared to previous methods .

Study on Anticoagulant Efficacy

A study published in ACS Omega evaluated the anticoagulant efficacy of similar compounds and highlighted the importance of structural modifications in enhancing their inhibitory activity against factor Xa. The findings suggest that compounds with electron-withdrawing groups (like chlorine) at specific positions significantly increase potency .

Clinical Implications

Clinical studies have indicated that factor Xa inhibitors can reduce the risk of thromboembolic events in patients with atrial fibrillation. While specific clinical data on this compound is limited, its structural analogs have shown promise in phase II and III trials for anticoagulation therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN3O2S |

| Molecular Weight | 405.88 g/mol |

| Potential Applications | Anticoagulant |

| Mechanism of Action | Factor Xa inhibition |

Properties

IUPAC Name |

2-amino-N-(5-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-12-7-8-13(22)11-14(12)24-21(27)17-15-5-2-3-9-25(15)19(18(17)23)20(26)16-6-4-10-28-16/h2-11H,23H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNBNMKUZZHVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.